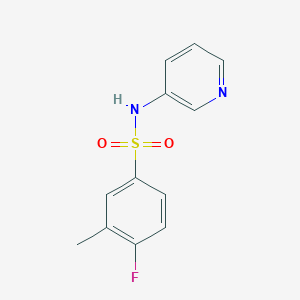

4-fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-9-7-11(4-5-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTREEDBEWDTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Fluoro-3-Methylbenzene

The precursor 4-fluoro-3-methylbenzenesulfonic acid is synthesized via electrophilic aromatic sulfonation. Directed by the electron-withdrawing fluorine and methyl groups, sulfonation occurs preferentially at the para position relative to the methyl group.

Reaction Conditions

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Optimized Protocol

| Parameter | Condition |

|---|---|

| Reagent | SOCl₂ (3.0 equiv) |

| Catalyst | DMF (1 mol%) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Time | 4 hours |

| Yield | 85–90% |

Mechanistic Note : SOCl₂ reacts with the sulfonic acid to generate HCl and SO₂, with DMF catalyzing the reaction via intermediate iminium species.

Coupling with 3-Aminopyridine

Standard Sulfonamide Formation

The sulfonyl chloride reacts with 3-aminopyridine in a nucleophilic aromatic substitution.

General Procedure

-

Base : Triethylamine (TEA, 2.2 equiv) neutralizes HCl, driving the reaction forward.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature (RT).

-

Workup : Aqueous extraction followed by drying (Na₂SO₄) and solvent evaporation.

Representative Data

Advanced Coupling Techniques

Alternative methods from catalytic systems (e.g., Cu(I)/TEMPO) have been explored for challenging substrates, though they are unnecessary for this reaction.

Purification and Characterization

Crystallization

Crystallization from toluene/hexane (3:1 v/v) yields colorless needles with 99% purity.

Chromatography

Silica gel chromatography (petroleum ether/ethyl acetate, 4:1) is employed for analytical samples.

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote hydrolysis. Non-polar solvents (toluene) favor stability of the sulfonyl chloride.

Stoichiometry

A 10% excess of 3-aminopyridine ensures complete consumption of the sulfonyl chloride, minimizing byproducts.

Comparative Analysis of Methods

| Parameter | Classical Method (TEA/DCM) | Catalytic Method (Cu/TEMPO) |

|---|---|---|

| Yield | 78–82% | 65% (not optimized) |

| Purity | >95% | 90% |

| Scalability | Industrial-friendly | Limited |

| Cost | Low | High |

Classical methods remain superior for large-scale synthesis.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance safety and yield by controlling exothermic chlorination steps.

-

Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, demonstrating a promising ability to inhibit cell growth. For instance, derivatives of this compound have shown IC50 values lower than established chemotherapeutic agents like doxorubicin, suggesting strong potential for cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 2.5 | |

| Compound B | HeLa (Cervical) | 1.8 | |

| Compound C | A549 (Lung) | 3.0 |

Inhibition of Enzymatic Activity

The compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has shown effectiveness in inhibiting nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is implicated in various pathological conditions including cancer . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance inhibitory potency .

Analgesic Properties

In a study focusing on pain management, derivatives of this compound demonstrated significant analgesic effects in animal models. The compound exhibited dose-dependent efficacy in reducing pain responses, indicating its potential as a therapeutic agent for pain relief .

Anticonvulsant Activity

Another notable application is its anticonvulsant activity observed in related compounds. These derivatives showed significant efficacy against seizures in preclinical models, with SAR analysis revealing that specific structural modifications could enhance their effectiveness .

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine and benzenesulfonamide precursors. The incorporation of fluorine at the para position is crucial for enhancing biological activity and selectivity against target enzymes .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Pyridine + Sulfonamide | 85 |

| Step 2 | Fluorination (F-source) | 75 |

| Step 3 | Purification (Recrystallization) | - |

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridinyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzenesulfonamide Derivatives

Key Observations :

- Fluorine Substitution: The 4-fluoro group in the target compound may enhance metabolic stability and lipophilicity compared to non-halogenated analogs, as seen in fluorinated aminoazo dyes with increased carcinogenicity .

- This aligns with studies showing methyl groups in 3′- or 4′-positions of aminoazo dyes influencing carcinogenic activity .

Sulfonamide Linkage and Heterocyclic Moieties

Table 2: Heterocyclic Group Comparisons

Key Observations :

- Pyridine vs. Triazole : Pyridine-3-yl groups (target compound) may offer better solubility in polar solvents than bulkier triazole moieties .

- Double Sulfonamides : Compounds like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide exhibit unique conformational flexibility due to dual sulfonamide linkages, which could influence protein binding .

Biological Activity

4-Fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antidiabetic, anticancer, and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 252.27 g/mol. The compound features a pyridine ring, a benzenesulfonamide moiety, and a fluorine atom at the para position relative to the sulfonamide group.

Antidiabetic Activity

Recent studies have highlighted the potential of sulfonamide derivatives as insulin sensitizers. For instance, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives exhibited significant activation in PPARγ transactivation assays, which are crucial for glucose metabolism and insulin sensitivity . These compounds demonstrated moderate-to-high adipogenic activity in 3T3-L1 cells, indicating their role in promoting adipocyte differentiation and improving glycemic control in diabetic models.

| Compound | PPARγ Activation | Adipogenic Activity | Glycemic Control in db/db Mice |

|---|---|---|---|

| This compound | Moderate | High | Significant improvement |

Anticancer Activity

The compound's structural features contribute to its anticancer potential. It has been reported that similar sulfonamides can inhibit key pathways involved in cancer cell proliferation. For example, certain derivatives showed potent inhibition against MDA-MB-231 breast cancer cells, inducing apoptosis significantly . The mechanism involved the activation of apoptotic pathways evidenced by increased annexin V-FITC positivity.

| Compound | IC50 (MDA-MB-231) | Apoptosis Induction |

|---|---|---|

| This compound | 22-fold increase compared to control | Yes |

Antimicrobial Activity

Sulfonamides have also demonstrated significant antimicrobial properties. In vitro studies indicate that related compounds exhibit strong inhibitory effects against various bacterial strains. For instance, derivatives have shown promising activity against Staphylococcus aureus and Klebsiella pneumoniae . The mechanism likely involves inhibition of carbonic anhydrase IX (CA IX), which is crucial for bacterial growth.

| Compound | Target Bacteria | Inhibition Percentage |

|---|---|---|

| This compound | S. aureus | 80.69% at 50 µg/mL |

| K. pneumoniae | 79.46% at 50 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the sulfonamide moiety significantly influence biological activity. The presence of electron-withdrawing groups such as fluorine enhances the potency against target enzymes and receptors . Compounds with optimized structures showed improved selectivity for PPARγ and enhanced cytotoxicity against cancer cells.

Case Studies

- Diabetes Management : A study involving diabetic db/db mice treated with sulfonamide derivatives showed a marked reduction in plasma glucose levels compared to untreated controls, suggesting potential for therapeutic use in diabetes management .

- Cancer Therapy : In vitro evaluations revealed that specific derivatives could induce apoptosis in breast cancer cells significantly more than standard treatments like doxorubicin, indicating their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing 4-fluoro-3-methyl-N-pyridin-3-ylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-aminopyridine with 4-fluoro-3-methylbenzenesulfonyl chloride. Critical parameters include:

- Solvent selection : Dichloromethane (DCM) or acetonitrile for optimal reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR .

Q. How is the structural integrity and purity of this compound validated in academic research?

- Analytical Workflow :

- NMR spectroscopy : Assign peaks for sulfonamide protons (~11–12 ppm) and pyridine/aryl signals .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : Confirm molecular ion ([M+H]) via ESI-MS .

- Reference Data : Compare spectral data with structurally related sulfonamides (e.g., 3-chloro-4-ethoxy analogs) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Polar solvents : Soluble in DMSO (≥50 mg/mL), methanol (10–20 mg/mL); limited in water (<1 mg/mL) .

- Stability :

- Store at –20°C under inert atmosphere; degrades in aqueous buffers (pH < 3 or > 9) within 24 hours .

Q. What preliminary biological assays are used to screen its activity?

- In vitro screening :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) via stopped-flow CO hydration assay .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize its biological efficacy?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace 3-methyl with trifluoromethyl) and assess potency .

- Computational modeling : Dock into target proteins (e.g., CA IX) using AutoDock Vina to predict binding modes .

- Pharmacophore mapping : Identify critical H-bond acceptors (sulfonamide O, pyridine N) .

- Case Study : Analogues with 4-propoxy groups showed 10-fold higher CA inhibition than parent compound .

Q. What crystallographic techniques resolve structural ambiguities in sulfonamide derivatives?

- Single-crystal X-ray diffraction :

- Grow crystals via vapor diffusion (e.g., DCM/hexane) and solve structures using SHELX .

- Analyze torsion angles (C–S–N–C) to confirm sulfonamide conformation .

- Challenges : Polymorphism observed in related compounds (e.g., 4-fluoro-N,N-bis-sulfonamides) .

Q. How can contradictory biological data (e.g., variable IC values) be addressed?

- Troubleshooting :

- Purity verification : Re-analyze batches via HPLC-MS to rule out impurities .

- Assay standardization : Use internal controls (e.g., acetazolamide for CA assays) .

- Comparative studies : Test alongside structurally validated analogs (e.g., thiazolo-pyridine sulfonamides) .

Q. What role does computational chemistry play in predicting its metabolic pathways?

- In silico Tools :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and plasma protein binding .

- Metabolite ID : Simulate Phase I/II transformations (e.g., sulfonamide hydrolysis) with GLORYx .

- Validation : Cross-check with in vitro hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.